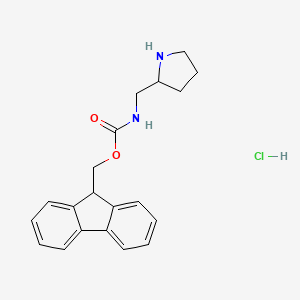

(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Description

(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS: 1217730-75-0) is an Fmoc-protected amine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₁H₂₃ClN₂O₂, with a molecular weight of 358.87 g/mol and a purity of ≥98% . The compound features a pyrrolidine ring substituted with a methylcarbamate group, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This structure facilitates temporary amine protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

The synthesis involves reacting Boc-protected pyrrolidin-2-ylmethylamine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF) and water, followed by HCl treatment to yield the hydrochloride salt .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOBWBFDVGTBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with pyrrolidin-2-ylmethanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis :

- The compound serves as a versatile building block in the synthesis of more complex molecules.

- It can be utilized in various chemical reactions, including nucleophilic substitutions and couplings.

-

Reagent in Chemical Reactions :

- It acts as a reagent in reactions involving carbamate derivatives, facilitating the formation of new compounds.

Biology

-

Biological Activity Studies :

- Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, comparable to other fluorenyl derivatives.

- Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective activities, useful in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound could exhibit antimicrobial effects due to the inherent reactivity of the carbamate structure.

- Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

-

Mechanism of Action :

- The mechanism involves interaction with specific biological targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Medicine

-

Drug Development :

- Ongoing research explores its potential therapeutic applications in developing new drugs or as a pharmacological tool.

- Its unique structure may provide distinct pharmacological profiles compared to other similar compounds.

-

Pharmacological Tools :

- The compound is investigated for its ability to modulate enzyme activity and influence various biochemical pathways.

Industry

- Production of Advanced Materials :

- Used as a precursor in synthesizing other valuable chemicals.

- Its unique properties make it suitable for producing advanced materials with specific functionalities.

Anticancer Activity

A study investigating the anticancer properties of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride found that it could induce G2/M phase arrest in cancer cells. This effect is critical for preventing tumor growth and indicates its potential as an anticancer agent.

Neuroprotective Effects

Research has suggested that the pyrrolidine component may enhance neuroprotective effects, making this compound a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites. This inhibition disrupts various biochemical pathways, leading to significant cellular effects that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Aliphatic Amines

(9H-Fluoren-9-yl)methyl (2-Aminoethyl)Carbamate Hydrochloride

- CAS : 391624-46-7

- Molecular Weight : 318.8 g/mol

- Structure : Linear ethylamine chain with a primary amine.

- Properties : Melting point 214–219°C; soluble in polar solvents (e.g., DMSO).

- Applications : Used as a spacer in peptide synthesis and bioconjugation .

- Key Difference : Lacks the cyclic pyrrolidine moiety, resulting in lower steric hindrance and simpler reactivity compared to the target compound .

(9H-Fluoren-9-yl)methyl (3-Aminopropyl)Carbamate Hydrochloride

- CAS : 210767-37-6

- Molecular Weight : 332.82 g/mol

- Structure : Propylamine chain with a primary amine.

- Properties : Higher lipophilicity (Csp³ fraction: 0.74) compared to ethyl and pyrrolidine derivatives.

- Applications : Intermediate in drug discovery for linker integration .

- Key Difference : The extended alkyl chain enhances membrane permeability but reduces conformational rigidity compared to the pyrrolidine-containing target compound .

Fmoc-Protected Cyclic and Aromatic Amines

(9H-Fluoren-9-yl)methyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride

- CAS : 1139884-47-1

- Molecular Weight : 380.87 g/mol

- Structure: Aromatic phenyl group with a primary aminomethyl substituent.

- Applications : Used in synthesizing fluorescent probes and enzyme inhibitors.

- Key Difference : The aromatic ring introduces π-π stacking interactions, which are absent in the aliphatic target compound, altering solubility and binding affinity .

(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic Acid Benzyl Ester

- CAS : 1401665-08-4

- Structure : Pyrrolidine with a benzyl ester and peptide-like substituents.

- Applications : Specialized in chiral catalyst design and glycopeptide synthesis.

- Key Difference : The benzyl ester and tertiary amine structure provide distinct reactivity profiles, favoring nucleophilic acyl substitution over the target compound’s carbamate chemistry .

PEGylated Fmoc-Amines

Fmoc-NH-PEG(3)-NH₂·HCl

- CAS : 906126-25-8

- Molecular Weight : 414.5 g/mol

- Structure : Triethylene glycol (PEG3) spacer between Fmoc and amine.

- Applications: Enhances solubility in aqueous systems for bioconjugation and nanomaterial synthesis .

- Key Difference : The PEG linker improves hydrophilicity and reduces aggregation, contrasting with the hydrophobic pyrrolidine group in the target compound .

Comparative Analysis Table

Research Findings and Functional Insights

- Synthetic Utility : The target compound’s pyrrolidine ring introduces conformational rigidity, favoring selective binding in enzyme inhibitors . Linear analogs (e.g., ethyl/propyl derivatives) are preferred for flexible linkers .

- Solubility : PEGylated derivatives exhibit superior aqueous solubility (>50 mg/mL in water) compared to the target compound, which is more suited for organic-phase reactions .

- Safety Profiles : Most Fmoc-protected amines share similar hazards (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Biological Activity

The compound (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a synthetic organic molecule classified as a carbamate. Its structure features a fluorenyl group linked to a pyrrolidine moiety, suggesting potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is . The compound's structure can be represented as follows:

This compound exhibits a purity of 97% and is typically stored at temperatures between 2°C and 8°C for stability .

Pharmacological Properties

Research indicates that compounds with similar structural motifs often demonstrate significant pharmacological properties. The unique combination of the fluorenyl and pyrrolidine groups in this compound may lead to various interactions with biological targets, making it a candidate for drug development.

Potential Biological Activities:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines due to their ability to induce apoptosis or inhibit cell proliferation.

- Neuroprotective Effects : Pyrrolidine derivatives are known for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : The carbamate functional group is associated with antimicrobial properties, which could be leveraged in treating infections .

The mechanisms through which (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It could modulate neurotransmitter receptors, impacting neurological functions.

- Cell Membrane Interaction : Its structural characteristics may allow it to interact with cell membranes, altering permeability and cellular responses .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Fluorene Derivative A | Fluorene core with different substituents | Anticancer | Enhanced solubility |

| Pyrrolidine Derivative B | Pyrrolidine ring linked to aromatic systems | Neuroprotective | Specific receptor targeting |

| Carbamate C | Simple carbamate structure | Antimicrobial | Broad-spectrum activity |

This table highlights how the unique combination of structural features in (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate may provide distinct pharmacological profiles compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of similar carbamates and pyrrolidine derivatives:

- Anticancer Studies : Research has demonstrated that fluorenyl derivatives can inhibit tumor growth in vitro and in vivo by triggering apoptosis in cancer cells.

- Neuroprotective Effects : A study indicated that pyrrolidine-based compounds could protect neuronal cells from oxidative stress-induced damage, showing promise for treating conditions like Alzheimer's disease.

- Antimicrobial Efficacy : Compounds containing carbamate groups have been evaluated for their ability to combat resistant bacterial strains, showing potential as new antibiotics .

Q & A

Q. What are the recommended synthetic strategies for preparing (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride?

The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting a fluorenylmethyl-protected amine with activated carbonyl reagents (e.g., chloroformates or carbonyldiimidazole) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. For example, in the synthesis of analogous Fmoc-protected derivatives, (9H-fluoren-9-yl)methyl chloroformate is reacted with pyrrolidin-2-ylmethylamine under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine), followed by hydrochloric acid treatment to isolate the hydrochloride salt .

Q. How should researchers handle and purify this compound to ensure stability?

- Handling : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation and work in a fume hood due to acute toxicity (H302, H315, H319) .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) is effective. Monitor purity via HPLC or LC-MS, as residual solvents or unreacted intermediates may persist .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 confirms structural integrity, with characteristic fluorenyl aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine methylene signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for C₂₀H₂₃ClN₂O₂: 332.82 g/mol) .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding patterns in solid-state structures .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?

- Thermal Stability : Decomposition occurs above 150°C, with Fmoc group cleavage observed via TGA-DSC. Store at ≤28°C in desiccated environments .

- pH Sensitivity : The carbamate bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) are optimal for aqueous work .

Q. What methodologies resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?

- Crystallographic Refinement : Use SHELXL for high-resolution data to minimize R-factor discrepancies. For disordered solvent molecules, apply restraints or omit problematic regions .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized geometries to validate tautomeric or conformational states .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

Q. What advanced applications exploit the compound’s fluorenylmethyl group?

- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group serves as a temporary protecting amine, removable under mild basic conditions (20% piperidine in DMF) .

- Supramolecular Chemistry : The planar fluorenyl moiety facilitates π-π stacking in self-assembled monolayers, studied via scanning tunneling microscopy (STM) at liquid/solid interfaces .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., ESOL vs. SILICOS-IT predictions) be addressed experimentally?

- Experimental Validation : Prepare saturated solutions in target solvents (e.g., DMSO, water) and quantify solubility via UV-Vis spectroscopy or gravimetric analysis. Reported values range from 0.0164 mg/mL (Ali model) to 0.0425 mg/mL (ESOL) in aqueous buffers .

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while avoiding denaturation in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.